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Compound of Interest

2-Chloropyridine-5-sulfonyl
Compound Name:
chloride

Cat. No.: B041607

An In-Depth Technical Guide to 6-Chloropyridine-3-sulfonyl chloride

Executive Summary: This guide serves as a comprehensive technical resource for researchers,
chemists, and professionals in drug development on the chemical reagent 6-chloropyridine-3-
sulfonyl chloride (CAS 6684-39-5). It details the compound's nomenclature, physicochemical
properties, core reactivity, and established synthetic protocols. Emphasizing scientific integrity,
this document provides field-proven insights into its application as a critical building block for
sulfonamide-based pharmaceuticals and agrochemicals, supported by detailed, citable
experimental methodologies.

Nomenclature and Chemical Identification

Proper identification of a chemical reagent is foundational to reproducible science. The
compound with CAS Registry Number 6684-39-5 is subject to a common nomenclature
ambiguity arising from the numbering conventions of the pyridine ring.

The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this
compound is 6-chloropyridine-3-sulfonyl chloride.[1][2] However, it is widely and
interchangeably referred to in commercial and research contexts as 2-Chloropyridine-5-
sulfonyl chloride.[3] This synonymy is critical to recognize when searching chemical
databases and literature.

e |[UPAC Name: 6-chloropyridine-3-sulfonyl chloride
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Common Synonym: 2-Chloropyridine-5-sulfonyl chloride[3]

CAS Number: 6684-39-5[3]

Molecular Formula: CsH3CIl2NO2S][3]

INChl Key: QXZKKHONVQGXAK-UHFFFAQOYSA-N

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is paramount for the proper
handling, storage, and use of this reagent. It is a reactive compound and must be handled with
appropriate engineering controls and personal protective equipment.

Physical and Chemical Properties

The key physicochemical data for 6-chloropyridine-3-sulfonyl chloride are summarized in the
table below. The compound is a solid at room temperature and requires refrigerated storage to
maintain its integrity.

Property Value Source(s)
Molecular Weight 212.05 g/mol [1114]
Appearance White to brown solid [4]

Melting Point 44 -51 °C [1][4]
Boiling Point 132 °C @ 8 Torr [1]

Purity >95% (typical)

Storage Conditions 0 - 8 °C (Refrigerator) [4]

Safety and Hazard Information

6-Chloropyridine-3-sulfonyl chloride is classified as a corrosive substance. The sulfonyl chloride
moiety is susceptible to hydrolysis, releasing hydrochloric acid, and will react readily with
nucleophiles.
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e GHS Pictogram: GHSO05 (Corrosion)
 Signal Word:Danger
o Hazard Statement: H314 - Causes severe skin burns and eye damage.

o Precautionary Statement (Handling): P280 - Wear protective gloves/protective clothing/eye
protection/face protection.

o Precautionary Statement (Response): P305 + P351 + P338 - IF IN EYES: Rinse cautiously
with water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.

Causality Insight: The high reactivity of the sulfonyl chloride functional group is the source of
both its synthetic utility and its primary hazard. Contact with moisture on the skin or in the eyes
can lead to the in-situ formation of hydrochloric acid and the corresponding sulfonic acid,
causing severe chemical burns. Therefore, handling in a moisture-free environment (e.g., under
an inert atmosphere) with robust personal protective equipment is mandatory.

Core Reactivity and Mechanistic Insights

The synthetic utility of 6-chloropyridine-3-sulfonyl chloride is dominated by the electrophilic
nature of the sulfur atom in the sulfonyl chloride group (-SO2ClI). This group is an excellent
leaving group, making the sulfur atom highly susceptible to nucleophilic attack. Its most
common application is the reaction with primary or secondary amines to form stable
sulfonamide linkages, a key functional group in many bioactive molecules.[4][5]

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the
amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral
intermediate. The chloride ion is then eliminated, and a proton is subsequently removed from
the nitrogen (typically by a non-nucleophilic base like triethylamine or pyridine) to yield the
neutral sulfonamide product.

Caption: General mechanism for sulfonamide synthesis.

Applications in Synthesis
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6-Chloropyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of
pharmaceuticals and agrochemicals.[4] The 6-chloro substituent on the pyridine ring offers an
additional site for subsequent functionalization, typically through nucleophilic aromatic
substitution (S»Ar) reactions, adding to its versatility as a building block.

Field Application: Synthesis of 6-Chloro-N-(pyridin-4-
ylmethyl)pyridine-3-sulfonamide

A practical, documented application of this reagent is in the synthesis of novel sulfonamide
derivatives for biological screening. The following protocol details the synthesis of a specific
pyridinylmethyl sulfonamide, demonstrating a standard workflow for this class of reaction.[6]

Experimental Protocol:

e Setup: A solution of pyridin-4-ylmethanamine (7.4 mmol, 1.0 eq.) in dry dichloromethane (10
mL) is prepared in a round-bottom flask and cooled to 0 °C (273 K) using an ice bath.

e Reagent Addition: A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol, 1.0 eq.) in
dichloromethane is prepared. Triethylamine (1.48 mmol, 0.2 eq.) is added to this solution.
Note: The original paper specifies 1.48 mmol of triethylamine, which is substoichiometric. A
typical procedure would use at least a full equivalent (7.4 mmol) to scavenge the HCI
produced.

e Reaction: The sulfonyl chloride/base solution is added slowly to the cooled amine solution.
The entire reaction mixture is then heated to 50 °C (323 K) and maintained for 4 hours.

e Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC)
until the starting materials are consumed.

o Work-up: The reaction mixture is cooled to room temperature and washed with a 10%
agueous solution of sodium bicarbonate to quench any remaining acid and remove the
triethylamine hydrochloride salt.

o Extraction: The organic layer is separated, dried over an anhydrous drying agent (e.g.,
NazS0a4 or MgSO0a4), and filtered.
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 Purification: The solvent is removed from the filtrate under reduced pressure to yield the
crude product. The crude material is then purified by column chromatography (silica gel)
using a petroleum ether:ethyl acetate (7:3) mixture as the eluent to afford the pure 6-Chloro-
N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.[6]
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Reactant Preparation

Dissolve Pyridin-4-ylmethanamine Dissolve 6-Chloropyridine-3-sulfonyl! chloride
in dry DCM and Triethylamine in dry DCM

Reaction

1. Cool Amine solution to 0°C
2. Add Sulfonyl Chloride solution slowly

Heat to 50°C for 4h

Monitor by TLC

Work-up & |Purification

Wash with 10% NaHCOs (aq)

Separate organic layer
Dry over Na2S0Oa

Concentrate under
reduced pressure

Purify by Column Chromatography

FinalProduct

Click to download full resolution via product page

Caption: Experimental workflow for sulfonamide synthesis.
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Synthetic Protocol: Preparation of 6-Chloropyridine-
3-sulfonyl chloride

The reagent itself is typically prepared via a Sandmeyer-type reaction starting from the
corresponding aminopyridine. The following is a general laboratory procedure.

Experimental Protocol:

» Diazotization Setup: 10 g (79.2 mmol) of 2-chloro-5-aminopyridine is dissolved in a mixture
of concentrated hydrochloric acid (16 mL) and glacial acetic acid (89 mL). The flask is cooled
in an ice bath to below 10 °C.

e Diazonium Salt Formation: 5.46 g (79.2 mmol) of sodium nitrite is added in small portions,
ensuring the internal reaction temperature is maintained below 15 °C. This step forms the
highly reactive diazonium salt intermediate.

o Sulfonylation: The original source transitions to workup after diazotization, implying a pre-
existing source of SO2/CuClz in the acidic mixture, which is a common setup for these
reactions. The reaction mixture containing the diazonium salt is reacted with sulfur dioxide in
the presence of a copper(l) chloride catalyst.

» Precipitation: The reaction mixture is allowed to warm to room temperature and is then
poured into 300 mL of an ice-water mixture. Stirring is continued for 15 minutes to ensure
complete precipitation of the product.

« |solation: The resulting precipitate is isolated by filtration.

e Washing and Drying: The filter cake is washed with water (2 x 100 mL) to remove residual
acids and inorganic salts. The product is then dried under reduced pressure to yield 6-
chloropyridine-3-sulfonyl chloride.
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Start: 2-Chloro-5-aminopyridine

Dissolve in conc. HCI / Acetic Acid
Cool to < 10°C

Add NaNOz2 portion-wise
Keep Temp < 15°C

React with SOz / CuCl2 catalyst

Pour into ice-water mixture
Stir for 15 min

Isolate precipitate by filtration

Wash with H20
Dry under vacuum

Product: 6-Chloropyridine-3-sulfonyl chloride

Click to download full resolution via product page

Caption: Synthesis of 6-Chloropyridine-3-sulfonyl chloride.
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Conclusion

6-Chloropyridine-3-sulfonyl chloride is a highly valuable and versatile reagent in modern
organic synthesis. Its defined reactivity, centered on the electrophilic sulfonyl chloride group,
provides a reliable method for the construction of sulfonamides. While its hazardous and
reactive nature demands careful handling, its utility as a bifunctional building block ensures its
continued importance in the discovery and development pipelines for new pharmaceuticals and
agrochemicals. This guide has provided the core knowledge, from nomenclature to practical
application, required for its effective and safe implementation in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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